molecular formula C24H29N3O4S B4978451 tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate

tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate

Cat. No.: B4978451
M. Wt: 455.6 g/mol
InChI Key: XDSHUSOWUCPMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate is a complex organic compound that features a benzothiazole moiety, a tert-butyl carbamate group, and a phenylmethoxybutan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new organic compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and tert-butyl carbamates. Examples include:

Uniqueness

The uniqueness of tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-15-11-12-18-19(13-15)32-22(25-18)27-21(28)20(26-23(29)31-24(3,4)5)16(2)30-14-17-9-7-6-8-10-17/h6-13,16,20H,14H2,1-5H3,(H,26,29)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSHUSOWUCPMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.